4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a fused heterocyclic compound characterized by a triazolo-triazine core with a carbonitrile (-CN) substituent at position 3 and a ketone group at position 2. The compound’s synthesis typically involves diazotization and cyclization reactions, as seen in related triazolo-triazine derivatives (e.g., coupling with malononitrile) . Its structural uniqueness lies in the fused bicyclic system, which enhances stability and enables diverse functionalization .
Properties
IUPAC Name |
4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N6O/c6-1-3-4(12)11-5(10-9-3)7-2-8-11/h2H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQGRFFRKERGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization to form the triazolo-triazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Cyclization Reactions
The triazolo-triazine scaffold is often synthesized via cyclization strategies. For example, reactions with oxalyl chloride in DMF under reflux conditions yield fused derivatives. In one protocol:
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Reagents : Oxalyl chloride, DMF, triethylamine
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Conditions : Reflux (4–6 hours)
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Product : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c] triazine-3,4-dione (75% yield) .
Key Data :
| Starting Material | Reagents/Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Thioureido precursor | Oxalyl chloride, DMF, Et₃N, reflux | Triazine-dione | 75% | IR: 1645–1685 cm⁻¹ (C=O); ¹H-NMR: δ 2.82 (dd) |
Nucleophilic Substitution
The carbonyl group at position 4 undergoes nucleophilic attack. Reaction with amines or hydrazines forms amides or hydrazides:
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Example : Treatment with hydrazine hydrate generates pyrazolo-triazine derivatives via NH₂ substitution .
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Mechanism : Nucleophilic addition followed by cyclodehydration.
Key Data :
| Reactant | Reagent | Product | Yield | Spectral Evidence |
|---|---|---|---|---|
| Carbonyl precursor | Hydrazine hydrate | Pyrazolo-triazine | 48% | IR: Loss of CN stretch; MS: m/z 454.19 |
Condensation Reactions
The nitrile group participates in condensations with aldehydes or ketones. For instance:
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Reaction : Condensation with benzylidenemalononitrile in dioxane yields thiazine-carbonitrile derivatives .
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Conditions : Reflux in dioxane (2 hours).
Key Data :
| Reactant | Reagent | Product | Yield | Characterization |
|---|---|---|---|---|
| Thioureido derivative | Benzylidenemalononitrile | 1,3-Thiazine-5-carbonitrile | 75% | IR: 2219 cm⁻¹ (C≡N); ¹H-NMR: δ 8.20 (s, CH) |
Heterocyclic Functionalization
The triazolo-triazine core reacts with electrophiles to form fused systems:
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Example : Treatment with 3-chloropentane-2,4-dione in ethanol produces thiazole derivatives .
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Mechanism : Cyclocondensation via thioureido group activation.
Key Data :
| Reactant | Reagent | Product | Yield | Spectral Evidence |
|---|---|---|---|---|
| Thioureido derivative | 3-Chloropentane-2,4-dione | 4-Methyl-5-acetylthiazole | 68% | IR: 1730 cm⁻¹ (C=O); MS: m/z 422 |
Diazotization and Coupling
The amino derivatives undergo diazotization, forming diazonium salts that couple with active methylene compounds:
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Example : Reaction with malononitrile or ethyl cyanoacetate yields pyridopyrazolo-triazines .
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Conditions : Sodium acetate, ethanol, room temperature.
Key Data :
| Diazonium Salt | Coupling Partner | Product | Yield | Characterization |
|---|---|---|---|---|
| Diazonium intermediate | Malononitrile | Pyridopyrazolo-triazine | 70% | ¹H-NMR: δ 7.60–7.33 (Ar-H); MS: m/z 734.30 |
Alkylation and Glycosylation
N-Alkylation at the triazole nitrogen is observed under phase-transfer catalysis:
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Example : Reaction with allyl bromide or glycosyl bromides forms N-alkylated derivatives .
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Conditions : KOH, DMF, room temperature.
Key Data :
| Reactant | Alkylating Agent | Product | Yield | Key Feature |
|---|---|---|---|---|
| Triazolo-triazine | Allyl bromide | N-Allyl derivative | 82% | ¹H-NMR: δ 5.90 (m, CH₂) |
Acid-Catalyzed Rearrangements
Trifluoroacetic acid (TFA) catalyzes cyclization under high-pressure Q-tube conditions:
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Example : Reaction with 1-amino-2-iminopyridine forms pyrido-triazines .
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Conditions : EtOH/AcOH, 130°C, 12 hours.
Key Data :
| Reactant | Catalyst | Product | Yield | Characterization |
|---|---|---|---|---|
| Carbonyl precursor | TFA | Pyrido-triazine | 48% | X-ray confirmed; MS: m/z 422 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds in the triazolo family exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A recent study demonstrated that specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Its ability to interfere with cellular processes makes it a candidate for cancer therapy.
- Case Study : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines by targeting specific signaling pathways .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in disease processes.
- Example : It has been identified as a potential inhibitor of DNA gyrase B, which is crucial for bacterial DNA replication . This inhibition could lead to the development of new antibiotics.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural and Functional Variations
The triazolo-triazine scaffold allows for extensive substitution, leading to compounds with distinct properties. Key analogs include:
Key Observations :
- Biological Activity : Triazavirin’s 7-methylthio group is critical for antiviral activity, while the target compound’s carbonitrile may favor interactions with enzymes or receptors via hydrogen bonding .
- Energetic Materials : Nitro and tetrazole groups (Compound 34) improve oxygen balance and density, enabling superior detonation performance over the target compound .
Physicochemical Properties
- Thermal Stability : The target compound’s stability is moderate compared to Compound 34 (Td > 305°C), which benefits from nitro and tetrazole groups .
- Solubility : Long alkyl chains (e.g., heptadec-dienyl in ) improve lipid solubility, whereas the target compound’s carbonitrile may enhance aqueous solubility via polar interactions .
- Sensitivity : Energetic derivatives (e.g., Compound 34) exhibit low mechanical sensitivity, unlike nitro-rich analogs, which are more prone to detonation .
Table 1: Comparative Analysis of Key Derivatives
| Property | Target Compound | Triazavirin | Compound 34 |
|---|---|---|---|
| Substituents | 3-CN, 4-Oxo | 7-SMe, 3-NO₂, 4-Oxo | 7-Tetrazol-5-yl, 3-NO₂ |
| Thermal Stability | Moderate (Td ~ 200°C*) | High (Pharmaceutical grade) | Very High (Td > 305°C) |
| Bioactivity | Under investigation | Antiviral | None (Energetic use) |
| Synthetic Complexity | Moderate | High | High |
*Estimated based on analogous structures in .
Biological Activity
4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger family of triazole derivatives known for their diverse pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.28 g/mol. The compound features a complex arrangement of nitrogen atoms and functional groups that contribute to its biological activity.
The mechanism of action for compounds like this compound often involves interactions with various biological targets such as enzymes or receptors. Similar triazole derivatives have shown the ability to interfere with cellular processes through:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Antimicrobial Activity : The ability to disrupt bacterial cell walls or metabolic pathways has been observed in related compounds.
- Anticancer Effects : Some derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of triazole derivatives similar to this compound against lung adenocarcinoma cell lines (A549). The results indicated that certain derivatives displayed significant antiproliferative activity and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of triazole compounds against various bacterial strains. The results showed that the compound exhibited moderate activity against Staphylococcus aureus and other Gram-positive bacteria. This suggests its potential utility as an antimicrobial agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
